molecular formula C13H16N4O B3362169 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde CAS No. 95893-92-8

4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde

Cat. No. B3362169
Key on ui cas rn: 95893-92-8
M. Wt: 244.29 g/mol
InChI Key: DWGZXHMUIJXCTN-UHFFFAOYSA-N
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Patent
US04603130

Procedure details

In the same manner as described in Reference Example 4, N-formylpiperazine (17 g) and 2-chloromethylbenzimidazole (9.0 g) are reacted, and the crude crystal thus obtained is recrystallized from ethyl acetate to give 2-(4-formyl-1-piperazinyl)methylbenzimidazole (10.3 g) as pale yellow flakes, m.p. 194.5°-197.5° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)=[O:2].Cl[CH2:10][C:11]1[NH:12][C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[N:15]=1>>[CH:1]([N:3]1[CH2:8][CH2:7][N:6]([CH2:10][C:11]2[NH:12][C:13]3[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=3[N:15]=2)[CH2:5][CH2:4]1)=[O:2]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
ClCC=1NC2=C(N1)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted
CUSTOM
Type
CUSTOM
Details
the crude crystal thus obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(=O)N1CCN(CC1)CC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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